N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468835
InChI: InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8H2,1-2H3/t10-/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)CCl)C(=O)C
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol

N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13468835

Molecular Formula: C11H19ClN2O2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide -

Specification

Molecular Formula C11H19ClN2O2
Molecular Weight 246.73 g/mol
IUPAC Name N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylacetamide
Standard InChI InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8H2,1-2H3/t10-/m0/s1
Standard InChI Key QQHXQYSDCHABOT-JTQLQIEISA-N
Isomeric SMILES CCN([C@H]1CCCN(C1)C(=O)CCl)C(=O)C
SMILES CCN(C1CCCN(C1)C(=O)CCl)C(=O)C
Canonical SMILES CCN(C1CCCN(C1)C(=O)CCl)C(=O)C

Introduction

N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a 2-chloro-acetyl group and an ethyl-acetamide group. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as an intermediate for various pharmaceutical compounds.

Synthesis

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride. Industrial-scale production may utilize continuous flow reactors for efficient mixing and temperature control, ensuring consistent reaction conditions and product yields.

Chemical Reactions

This compound can undergo various chemical reactions, including reduction and oxidation reactions. Reagents such as lithium aluminum hydride or sodium borohydride are typically used for reduction, while common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Mechanism of Action and Applications

The mechanism of action for N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction underpins its applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders.

Research Findings

Detailed studies are necessary to fully elucidate the interactions of N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide with biological systems and its implications for pharmacology. The compound's unique structure and reactivity make it a valuable asset in both research and industrial contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator